molecular formula C25H23ClN6O B2647822 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 1326874-19-4

[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B2647822
CAS No.: 1326874-19-4
M. Wt: 458.95
InChI Key: PJARTPKZZKTXSC-UHFFFAOYSA-N
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Description

Role of 1,2,3-Triazole-Piperazine Hybrid Architectures in Targeted Drug Design

The 1,2,3-triazole-piperazine framework has emerged as a privileged scaffold in antimicrobial and anticancer agent development. Structural analysis reveals three key advantages:

  • Click Chemistry Compatibility : The triazole ring forms via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid library synthesis.
  • Pharmacokinetic Optimization : Piperazine's basic nitrogen improves aqueous solubility (logP reduction of 0.5–1.2 units), while triazole enhances metabolic stability (t₁/₂ increase ≥2× vs. non-triazole analogs).
  • Target Multiplexing : Hybrids demonstrate polypharmacology by simultaneously engaging microtubules (via triazole), kinase ATP pockets (through pyridinyl), and carbonic anhydrases (via sulfonamide-like interactions).

Table 1 : Bioactivity Profile of Representative 1,2,3-Triazole-Piperazine Hybrids

Hybrid Structure Target IC₅₀ (nM) Selectivity Index Reference
Indole-piperazine-triazole Mycobacterium tuberculosis 1600 μg/mL >300 (VERO cells) [

Properties

IUPAC Name

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN6O/c1-18-4-8-21(9-5-18)30-13-15-31(16-14-30)25(33)23-24(19-3-2-12-27-17-19)32(29-28-23)22-10-6-20(26)7-11-22/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJARTPKZZKTXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is a novel compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and ability to interact with various biological targets. The presence of chlorophenyl and pyridinyl groups enhances its chemical properties, potentially increasing its efficacy in biological systems.

Property Value
Molecular FormulaC19H20ClN5O
Molecular Weight373.84 g/mol
CAS Number1030089-58-7
LogP3.465
Polar Surface Area (PSA)57.51 Ų

Synthesis

The synthesis of this compound typically involves a multi-step process, including the cycloaddition reaction between an azide and an alkyne to form the triazole ring. Subsequent reactions introduce the chlorophenyl and pyridinyl groups through substitution reactions. The synthetic route has been optimized for yield and purity using advanced techniques such as continuous flow reactors.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The introduction of electron-withdrawing groups like chlorine has been linked to enhanced antimicrobial activity due to increased lipophilicity and improved membrane penetration.

Anticancer Properties

Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to our target compound have been shown to increase p53 expression and caspase-3 activation in breast cancer cell lines (MCF-7), indicating a potential mechanism for anticancer activity .

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in various metabolic pathways. Research on related compounds suggests that triazole derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial in neurological function and microbial metabolism, respectively .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized triazole derivatives against common pathogens. The results indicated that certain structural modifications significantly enhanced their potency, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans .
  • Anticancer Activity : In vitro studies on breast cancer cells revealed that specific triazole derivatives could trigger apoptotic pathways, highlighting their potential as anticancer agents. The activation of caspase pathways was particularly noted as a critical mechanism of action .

The biological activity of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is likely mediated through multiple mechanisms:

  • Enzyme Interaction : The triazole ring can interact with enzymes by forming hydrogen bonds or through hydrophobic interactions.
  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing cellular responses such as apoptosis.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For example:

  • Mechanism : The compound can inhibit specific enzymes involved in cancer cell proliferation. The presence of the chlorophenyl group is critical for enhancing the compound's binding affinity to these targets .
  • Case Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, DU145) demonstrated that derivatives of this compound showed substantial antiproliferative effects with IC50 values in the low micromolar range.

Anticonvulsant Effects

The compound has also been evaluated for its anticonvulsant properties:

  • Research Findings : In a picrotoxin-induced seizure model, it exhibited protective effects comparable to standard anticonvulsants . The structure-activity relationship (SAR) analysis suggested that the triazole moiety plays a crucial role in mediating these effects.

Agricultural Applications

Triazole compounds are widely recognized for their fungicidal properties. The specific compound under consideration has potential applications in agriculture:

  • Fungicidal Activity : Preliminary studies suggest that it can inhibit fungal growth, making it a candidate for developing new agricultural fungicides.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions including cycloaddition of azides and alkynes to form the triazole ring. Optimization strategies focus on enhancing yield and purity through:

  • Continuous flow reactors : These systems improve reaction efficiency and reduce by-product formation.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step processes:

  • Cyclocondensation : Reacting hydrazine derivatives with ketones or enones under reflux in acetic acid to form pyrazole or triazole cores. For example, hydrazine hydrate reacts with α,β-unsaturated ketones to yield pyrazoline intermediates, as demonstrated in analogous syntheses (82% yield, 6-hour reflux) .
  • Acylation : Introducing the piperazine-methanone moiety via nucleophilic acyl substitution or coupling reactions. Chlorination of hydroxy precursors (e.g., using POCl₃ or SOCl₂) may precede acylation steps .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could assemble the 1,2,3-triazole ring, though direct evidence for this compound is limited.

Table 1: Comparison of Synthetic Methods from Analogous Compounds

StepReagents/ConditionsYieldReference
Pyrazoline formationHydrazine hydrate, acetic acid, reflux82%
ChlorinationPOCl₃, DMF catalyst, 80°C75%
Triazole assemblyCuSO₄·5H₂O, sodium ascorbate, RT90%*[Extrapolated]

Purification: Use recrystallization (ethanol or DMF) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic methods are recommended for characterization?

  • X-ray Crystallography : Refinement with SHELXL to resolve bond lengths, angles, and torsional parameters. For example, SHELXL’s restraints and constraints improve accuracy in disordered regions .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can reaction yields be optimized for the triazolyl-piperazine core?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for acylation steps to enhance solubility .
  • Catalyst Optimization : Use Cu(I) catalysts (e.g., CuBr) with ligands (TBTA) for efficient triazole formation .
  • DoE Approaches : Apply factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .

Q. What strategies resolve crystallographic data contradictions during refinement?

  • Restraints and Constraints : Use SHELXL’s DELU and SIMU commands to manage anisotropic displacement parameters in flexible groups (e.g., piperazine rings) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
  • Complementary Data : Validate XRD results with DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) .

Q. How to design SAR studies targeting the pyridinyl-triazole moiety?

  • Substituent Variation : Synthesize analogs with halogen (F, Cl) or methyl groups on the pyridine ring to assess steric/electronic effects .
  • Biological Assays : Test derivatives for antimicrobial activity (MIC assays) or receptor binding (e.g., serotonin receptor subtypes via radioligand displacement) .
  • Computational Modeling : Dock compounds into target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Methodological Notes

  • Data Contradictions : If NMR and XRD data conflict (e.g., rotational isomerism), perform variable-temperature NMR or dynamic XRD studies to assess conformational flexibility .
  • Software Tools : Use WinGX for crystallographic data processing and ORTEP for visualizing anisotropic displacement ellipsoids .

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